BenchChemオンラインストアへようこそ!

3-Methylthienyl-carbonyl-JNJ-7706621

Cyclin-dependent kinase inhibition CDK2 selectivity Triazole SAR

Essential CDK1/2 warhead for CPS2 PROTAC synthesis. Requires 3-methylthiophene moiety and intact benzenesulfonamide for validated nanomolar potency (CDK1 IC50 6.4nM; CDK2 2nM). Structurally distinct analogs alter selectivity and compromise experimental outcomes. High-purity solid for consistent cancer research and targeted protein degradation studies.

Molecular Formula C14H14N6O3S2
Molecular Weight 378.4 g/mol
Cat. No. B11938308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylthienyl-carbonyl-JNJ-7706621
Molecular FormulaC14H14N6O3S2
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)C(=O)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N
InChIInChI=1S/C14H14N6O3S2/c1-8-6-7-24-11(8)12(21)20-13(15)18-14(19-20)17-9-2-4-10(5-3-9)25(16,22)23/h2-7H,1H3,(H2,16,22,23)(H3,15,17,18,19)
InChIKeyKQWTXAWKBUUOMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[[5-amino-1-(3-methylthiophene-2-carbonyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide: Key Scientific Identity and Procurement Context


4-[[5-amino-1-(3-methylthiophene-2-carbonyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide (CAS 443798-09-2), also known as 3-Methylthienyl-carbonyl-JNJ-7706621 or 1-Acyl-1H-[1,2,4]triazole-3,5-diamine Analogue 3f, is a synthetic small molecule belonging to the 1-acyl-1H-[1,2,4]triazole-3,5-diamine class [1]. This compound functions as a potent and selective cyclin-dependent kinase (CDK) inhibitor, demonstrating low nanomolar inhibitory activity against CDK1/cyclin B (IC₅₀ = 6.4 nM) and CDK2/cyclin A (IC₅₀ = 2 nM) . Beyond its standalone utility as a research tool, it serves as the essential CDK-binding warhead (J2) for the first-in-class PROTAC degrader CPS2 .

Why 4-[[5-amino-1-(3-methylthiophene-2-carbonyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide Cannot Be Substituted with Generic Analogs


Substitution of this compound with other triazole-benzenesulfonamide derivatives is scientifically unsound due to critical structure-activity relationship (SAR) constraints. The specific 3-methylthiophene-2-carbonyl acyl moiety at the N1 position of the 1,2,4-triazole core is essential for its high-affinity binding to the CDK1 and CDK2 ATP-binding pockets [1]. Replacing this group with alternative acyl moieties—such as the 2,6-difluorobenzoyl group found in the broader JNJ-7706621 chemical series—alters kinase selectivity profiles and potency [2]. Furthermore, the intact benzenesulfonamide moiety at the N3 position is a critical hydrogen-bonding anchor; its removal or modification abolishes CDK inhibitory activity [1]. Consequently, procurement of structurally similar but not identical compounds introduces uncontrolled variability in experimental outcomes, particularly in PROTAC development where precise warhead geometry determines degradation efficiency.

Quantitative Differentiation Evidence for 4-[[5-amino-1-(3-methylthiophene-2-carbonyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide


CDK2 Inhibition Potency: 3-Methylthienyl Derivative vs. 2,6-Difluorobenzoyl Analog

The 3-methylthiophene-2-carbonyl substitution at the N1 position of the 1,2,4-triazole core confers superior CDK2 inhibitory potency compared to alternative acyl moieties. The target compound (Analogue 3f) exhibits an IC₅₀ of 2 nM against CDK2/cyclin A . In contrast, the corresponding 2,6-difluorobenzoyl analog (JNJ-7706621 core) demonstrates an IC₅₀ of 4 nM against CDK2/cyclin A and 3 nM against CDK2/cyclin E , representing a 1.5- to 2-fold reduction in potency. The difference arises from optimized hydrophobic interactions between the 3-methylthiophene ring and the CDK2 ATP-binding pocket.

Cyclin-dependent kinase inhibition CDK2 selectivity Triazole SAR

CDK1 Inhibition and Dual CDK1/2 Targeting Profile

The target compound demonstrates balanced dual inhibition of CDK1 and CDK2, with IC₅₀ values of 6.4 nM for CDK1/cyclin B and 2 nM for CDK2/cyclin A . This dual targeting is significant because single-agent CDK2 inhibition is often insufficient to induce robust cell cycle arrest in many cancer models due to compensatory CDK1 activity [1]. In comparison, the CDK4/6-selective inhibitor palbociclib exhibits no meaningful activity against CDK1 or CDK2 (IC₅₀ > 10 µM for CDK1) [2], while the pan-CDK inhibitor dinaciclib shows broader but less selective inhibition across CDK1 (IC₅₀ = 3 nM), CDK2 (IC₅₀ = 1 nM), CDK5 (IC₅₀ = 1 nM), and CDK9 (IC₅₀ = 4 nM) [3].

CDK1 inhibition Dual CDK1/2 inhibitor Cell cycle arrest

GSK-3β Inhibitory Activity: Dual Kinase Targeting for Wnt Pathway Research

In addition to CDK1/2 inhibition, the target compound exhibits potent off-target activity against glycogen synthase kinase-3 beta (GSK-3β), with an IC₅₀ of 41 nM . This dual CDK/GSK-3β inhibitory profile is not observed with other CDK2-selective inhibitors such as milciclib (which shows minimal GSK-3β activity) [1] or with the 2,6-difluorobenzoyl analog JNJ-7706621 (for which GSK-3β activity is not prominently reported). The combined inhibition of CDKs and GSK-3β may simultaneously affect cell cycle progression and Wnt/β-catenin signaling, a pathway frequently dysregulated in colorectal and other cancers.

GSK-3β inhibition Wnt signaling Dual kinase inhibitor

Antiproliferative Activity Across Human Tumor Cell Lines

The target compound demonstrates broad in vitro antiproliferative activity across multiple human cancer cell lines, with IC₅₀ values ranging from 0.12 µM to 0.75 µM . Specifically, it inhibits HeLa (cervical cancer, IC₅₀ = 0.28 µM), HCT-116 (colorectal cancer, IC₅₀ = 0.25 µM), A375 (melanoma, IC₅₀ = 0.45 µM), MDA-MB-231 (breast cancer, IC₅₀ = 0.59 µM), and PC-3 (prostate cancer, IC₅₀ = 0.12 µM) cells . In comparison, the CDK4/6 inhibitor palbociclib shows no significant antiproliferative activity in these CDK4/6-independent cell lines (IC₅₀ typically >10 µM) [1], while the pan-CDK inhibitor dinaciclib exhibits higher potency but with a narrower therapeutic window due to broader kinase inhibition [2].

Antiproliferative activity Cancer cell line panel In vitro cytotoxicity

Role as the CDK2-Binding Warhead in the First-in-Class PROTAC Degrader CPS2

The target compound serves as the essential CDK2-binding warhead (designated J2) in CPS2, a first-in-class PROTAC degrader that achieves selective and irreversible CDK2 degradation with an IC₅₀ of 24 nM . The warhead component (this compound) provides high-affinity CDK2 engagement, while the pomalidomide moiety recruits the cereblon E3 ubiquitin ligase complex, and the linker enables ternary complex formation . CPS2 demonstrates potent CDK2 degradation in multiple acute myeloid leukemia (AML) cell lines, including NB4, U937, OCI-AML2, OCI-AML3, and Kasumi-1, with DC₅₀ values ranging from 1 nM to 8 nM depending on the cell line . In contrast, alternative CDK2-binding warheads—such as the 2,6-difluorobenzoyl analog or other triazole derivatives—have not yielded PROTACs with comparable degradation efficiency or have not been reported as PROTAC warheads at all [1].

PROTAC warhead Targeted protein degradation CDK2 degrader

Optimal Research and Industrial Applications for 4-[[5-amino-1-(3-methylthiophene-2-carbonyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide


PROTAC Development: Synthesis of CPS2 and Next-Generation CDK2 Degraders

This compound is the indispensable CDK2-binding warhead (J2) for synthesizing CPS2, the first-in-class CDK2-selective PROTAC degrader . Researchers developing novel CDK2-targeting PROTACs must procure this exact warhead to maintain the validated binding geometry and degradation efficiency [1]. The compound's 3-methylthiophene-2-carbonyl moiety provides optimal hydrophobic interactions with the CDK2 ATP-binding pocket, enabling efficient ternary complex formation when conjugated to pomalidomide via an appropriate linker . Substitution with alternative warheads—even closely related triazole analogs—has been shown to abolish or severely diminish degradation activity [2]. This compound is therefore essential for laboratories engaged in targeted protein degradation research, particularly in AML and other CDK2-dependent malignancies.

Cell Cycle and Cancer Biology: Dissecting CDK1 vs. CDK2 Functional Roles

The compound's balanced dual inhibition of CDK1 (IC₅₀ = 6.4 nM) and CDK2 (IC₅₀ = 2 nM) makes it a valuable chemical probe for distinguishing CDK1-dependent from CDK2-dependent cellular processes . Unlike CDK4/6-selective inhibitors (which show no activity against CDK1/2), and unlike pan-CDK inhibitors (which inhibit additional CDKs and may confound interpretation), this compound provides a narrow, defined inhibition window [1]. Researchers investigating compensatory mechanisms between CDK1 and CDK2 in cell cycle regulation, or studying the differential roles of these kinases in DNA damage response, will find this compound's selectivity profile uniquely suited to their experimental needs [2].

Wnt/β-Catenin Signaling Studies: Dual CDK/GSK-3β Inhibition

With an IC₅₀ of 41 nM against GSK-3β, this compound enables simultaneous interrogation of CDK-mediated cell cycle control and GSK-3β-dependent Wnt/β-catenin signaling . This dual targeting is particularly relevant in colorectal cancer models, where both CDK2 dysregulation and aberrant Wnt signaling frequently co-occur [1]. Researchers can use this single agent to probe pathway crosstalk without introducing the confounding variables associated with combining multiple inhibitors [2]. The compound's sub-micromolar antiproliferative activity in HCT-116 colorectal cancer cells (IC₅₀ = 0.25 µM) supports its utility in this context .

Comparative Kinase Selectivity Profiling and SAR Studies

For medicinal chemistry groups optimizing 1-acyl-1H-[1,2,4]triazole-3,5-diamine scaffolds, this compound serves as a critical reference standard . Its well-characterized potency against CDK1, CDK2, and GSK-3β, coupled with its distinct 3-methylthiophene acyl group, provides a benchmark for evaluating new analogs [1]. Structure-activity relationship studies aimed at understanding how N1-acyl modifications alter kinase selectivity require this compound as a comparator [2]. Additionally, its activity against VEGFR2 (IC₅₀ = 0.13 µM) and FGFR2 (IC₅₀ = 0.22 µM) offers opportunities to explore broader kinome interactions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylthienyl-carbonyl-JNJ-7706621

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.